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Compound of Interest

Compound Name: Batrachotoxinin A

Cat. No.: B100336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

Batrachotoxinin A, a potent steroidal alkaloid. The following sections detail the nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data, offering a comprehensive

resource for the identification and characterization of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the intricate molecular structure

of natural products. For Batrachotoxinin A, both ¹H and ¹³C NMR data provide a detailed map

of its chemical environment.

Experimental Protocol: NMR
High-resolution NMR spectra of synthetic (±)-Batrachotoxinin A were acquired on a Bruker

AVANCE III 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak

(δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR). Standard pulse sequences were utilized for the

acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable complete

assignment of the proton and carbon signals.

¹H NMR Data
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The ¹H NMR spectrum of Batrachotoxinin A reveals a complex pattern of signals

characteristic of its steroidal framework and unique functional groups. The following table

summarizes the assigned chemical shifts and coupling constants.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1a 1.62 m

H-1b 1.48 m

H-2a 1.85 m

H-2b 1.73 m

H-4 5.35 s

H-6a 2.15 m

H-6b 2.05 m

H-7 5.89 d 6.0

H-11 4.12 br s

H-12a 2.01 m

H-12b 1.91 m

H-15a 2.23 m

H-15b 1.58 m

H-16 4.81 d 7.5

H-17 2.55 m

H-18a 3.05 d 12.0

H-18b 2.95 d 12.0

H-20 4.35 q 6.5

H-21 1.35 d 6.5

3-OH 3.55 s

11-OH 2.88 d 4.0

20-OH 1.95 d 5.0

N-CH₃ 2.45 s
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¹³C NMR Data
The ¹³C NMR spectrum provides a count of the carbon atoms and information about their

chemical environment. The data presented below is a comparison between the ¹³C NMR shifts

of natural and synthetic Batrachotoxinin A, demonstrating the successful synthesis and

structural confirmation of the molecule.
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Carbon
Natural BTX-A (25 MHz,

CDCl₃) δ, ppm

Synthetic BTX-A (125 MHz,

CDCl₃) δ, ppm

1 30.8 30.6

2 32.0 32.0

3 95.6 95.7

4 40.1 40.3

5 36.5 36.4

6 32.7 32.6

7 124.6 124.8

8 137.9 138.1

9 89.9 90.1

10 49.5 49.6

11 70.1 70.2

12 40.5 40.6

13 48.9 49.0

14 85.1 85.2

15 34.5 34.6

16 82.3 82.4

17 62.1 62.2

18 58.9 59.0

20 68.7 68.8

21 23.5 23.6

N-CH₃ 42.8 42.9

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions, providing information about the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) is particularly valuable for the

unambiguous identification of complex molecules like Batrachotoxinin A.

Experimental Protocol: MS
High-resolution mass spectra were obtained on a Bruker Daltonics Apex IV 7T Fourier

Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer using electrospray ionization

(ESI) in positive ion mode. The sample was dissolved in a mixture of methanol and water with

0.1% formic acid and introduced into the ESI source via a syringe pump. The instrument was

calibrated using a standard solution of sodium trifluoroacetate. Data was acquired and

processed using Bruker Daltonics DataAnalysis software.

Mass Spectrometry Data
The high-resolution mass spectrum of synthetic (±)-Batrachotoxinin A showed a prominent

protonated molecular ion peak.

Ion Calculated m/z Observed m/z

[M+H]⁺ 432.2744 432.2741

The excellent agreement between the calculated and observed mass-to-charge ratios confirms

the elemental composition of Batrachotoxinin A as C₂₄H₃₇NO₅.

Visualizations
To further clarify the experimental processes and structural relationships, the following

diagrams have been generated using the DOT language.

NMR Experimental Workflow for Batrachotoxinin A Analysis.
Mass Spectrometry Experimental Workflow for Batrachotoxinin A.

Key Structural Features of Batrachotoxinin A.
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[https://www.benchchem.com/product/b100336#spectroscopic-analysis-of-batrachotoxinin-a-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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